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Compound of Interest

Compound Name: (S)-Ethyl piperidine-3-carboxylate

Cat. No.: B1584052 Get Quote

An In-Depth Technical Guide to the Molecular Weight Determination of (S)-Ethyl piperidine-3-
carboxylate

Executive Summary
(S)-Ethyl piperidine-3-carboxylate is a pivotal chiral building block in modern medicinal

chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals,

particularly those targeting neurological disorders.[1] The precise characterization of its

molecular properties is a non-negotiable prerequisite for its use in drug discovery and

development, where purity and identity directly impact biological activity and safety. This guide

provides a comprehensive framework for the definitive determination of the molecular weight of

(S)-Ethyl piperidine-3-carboxylate. Moving beyond a simple statement of the theoretical

value, we delve into the causality behind experimental choices, presenting a self-validating

system that integrates high-resolution mass spectrometry with elemental analysis. This

document is intended for researchers, analytical scientists, and drug development

professionals who require a robust, field-proven methodology for the characterization of this

and similar small molecules.

Core Identity and Physicochemical Profile
Before undertaking any experimental analysis, a thorough understanding of the target

molecule's fundamental properties is essential. This foundational knowledge informs instrument

selection, sample preparation, and data interpretation.
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Chemical Identity
Systematic Name: (3S)-piperidine-3-carboxylic acid ethyl ester

Common Synonyms: (S)-Ethyl nipecotate, (+)-Ethyl nipecotate[2]

CAS Number: 37675-18-6[3]

Molecular Formula: C₈H₁₅NO₂[3][4]

Physicochemical Properties
The physical characteristics of (S)-Ethyl piperidine-3-carboxylate dictate its handling,

storage, and the selection of appropriate analytical solvents and conditions.

Property Value Source(s)

Molecular Weight 157.21 g/mol [3][4]

Appearance
Colorless to light yellow clear

liquid
[5]

Density ~1.043 g/mL at 25 °C [1]

Refractive Index n20/D ~1.471

Solubility

Soluble in common organic

solvents (e.g., ethanol,

dichloromethane)

[6]

Flash Point ~76.7 °C (170.1 °F)

The Theoretical Bedrock: Calculated Molecular
Weight and Exact Mass
The molecular formula, C₈H₁₅NO₂, allows for the a priori calculation of the molecular weight,

which serves as the benchmark for all experimental measurements. It is crucial to distinguish

between average molecular weight and monoisotopic (exact) mass.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.echemi.com/produce/pr220728260536-s-ethyl-piperidine-3-carboxylate.html
https://www.scbt.com/p/s-ethyl-piperidine-3-carboxylate-37675-18-6
https://www.scbt.com/p/s-ethyl-piperidine-3-carboxylate-37675-18-6
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-_3S_-piperidine-3-carboxylate
https://www.benchchem.com/product/b1584052?utm_src=pdf-body
https://www.scbt.com/p/s-ethyl-piperidine-3-carboxylate-37675-18-6
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-_3S_-piperidine-3-carboxylate
https://britiscientific.com/product-detail/s-ethyl-piperidine-3-carboxylate-5-g/brit-bs10865
https://www.chemimpex.com/products/41501
https://www.pipzine-chem.com/products/piperidine/ethyl-3s-piperidine-3-carboxylate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Average Molecular Weight: Calculated using the weighted average of the natural

abundances of all isotopes for each element. This is the value (157.21 g/mol ) used for

stoichiometric calculations in the laboratory.

(8 x 12.011) + (15 x 1.008) + (1 x 14.007) + (2 x 15.999) = 157.21 g/mol

Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g.,

¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value measured by high-resolution mass spectrometry.

(8 x 12.00000) + (15 x 1.00783) + (1 x 14.00307) + (2 x 15.99491) = 157.11028 Da[4]

Accurate mass measurement is paramount in modern analytical chemistry, as it provides a high

degree of confidence in assigning the correct molecular formula to an unknown signal, a critical

step in impurity identification and metabolite characterization.

A Dual-Pillar Approach to Molecular Weight
Verification
Relying on a single analytical technique is insufficient for the rigorous standards of

pharmaceutical development. We advocate for a self-validating system that pairs the precision

of mass spectrometry with the fundamental truth of elemental analysis.

Pillar 1: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is the definitive technique for determining the molecular weight of small

molecules.[7] For a polar, non-volatile compound like (S)-Ethyl piperidine-3-carboxylate,

Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the

method of choice.[8]

Causality of Method Selection: ESI is a soft ionization technique that minimizes fragmentation,

allowing for the clear observation of the intact molecular ion. The piperidine nitrogen is basic

and readily accepts a proton in the acidic mobile phase, making positive-ion mode ESI

([M+H]⁺) exceptionally sensitive for this class of compounds.

Experimental Protocol: LC-MS for Molecular Weight Confirmation
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Sample Preparation: Prepare a 1 mg/mL stock solution of (S)-Ethyl piperidine-3-
carboxylate in methanol. Dilute this stock 1:1000 with the initial mobile phase composition

(e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

Liquid Chromatography (LC) Conditions:

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 5 minutes.

Flow Rate: 0.4 mL/min.

Injection Volume: 2 µL.

Mass Spectrometry (MS) Conditions:

Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

Scan Range: 50 - 500 m/z.

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Data Acquisition: Full scan mode on a high-resolution instrument (e.g., Orbitrap or TOF).

Expected Outcome: The primary ion observed will be the protonated molecule, [M+H]⁺, at an

m/z of 158.11756. The high-resolution instrument should measure this mass with an error of

less than 5 ppm, providing strong evidence for the C₈H₁₅NO₂ molecular formula.
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Fig. 1: Experimental workflow for LC-HRMS analysis.

Pillar 2: Elemental Analysis (CHN Analysis)
While HRMS provides an extremely precise mass measurement, elemental analysis offers

orthogonal validation by directly measuring the mass percentages of carbon, hydrogen, and

nitrogen in the sample.[9] This technique confirms the empirical formula and, by extension, the

molecular formula when combined with the nominal mass from MS.[10]

Causality of Method Selection: CHN analysis is a fundamental, destructive technique that

provides the elemental composition of a pure organic compound.[10][11] A result that falls

within the accepted tolerance (typically ±0.4%) of the theoretical values is a powerful indicator

of both the correct molecular formula and high sample purity.

Experimental Protocol: Combustion-Based CHN Analysis

Sample Preparation: Accurately weigh approximately 2-3 mg of the purified (S)-Ethyl
piperidine-3-carboxylate sample into a tin capsule.

Combustion: The sample is dropped into a high-temperature furnace (~900-1000 °C) with a

constant stream of pure oxygen. This process quantitatively converts all carbon to CO₂,

hydrogen to H₂O, and nitrogen to N₂ gas (and NₓOᵧ oxides).

Reduction & Separation: The combustion gas mixture is passed over heated copper to

reduce any nitrogen oxides back to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then

passed through a chromatographic column that separates the individual gases.
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Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as

it elutes from the column.

Calculation: The instrument's software, calibrated with a known standard (e.g., acetanilide),

calculates the mass percentages of C, H, and N in the original sample.

Expected Outcome: The experimental percentages should align closely with the theoretical

values calculated from the formula C₈H₁₅NO₂.

Element Theoretical % Acceptable Range (±0.4%)

Carbon (C) 61.12% 60.72% - 61.52%

Hydrogen (H) 9.62% 9.22% - 10.02%

Nitrogen (N) 8.91% 8.51% - 9.31%

Integrated Data Validation: A Self-Confirming
System
The true power of this dual-pillar approach lies in the integration of the results. Neither

technique alone provides absolute certainty, but together they form a self-validating system that

leaves little room for ambiguity.
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Fig. 2: Logical flow for integrated data validation.

This integrated approach is trustworthy because the two techniques are based on entirely

different physical principles. An impurity in the sample would likely cause the elemental

analysis to deviate significantly from the theoretical values, while also potentially appearing as
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a separate signal in the mass spectrum. When the high-precision mass measurement from

HRMS perfectly matches the elemental ratios from CHN analysis, the confidence in the

assigned structure and its molecular weight becomes exceptionally high.

A Note on Chirality
It is critical to remember that standard mass spectrometry is "chirally blind"—it cannot

distinguish between enantiomers because they have identical masses.[12][13] Therefore, while

the methods described herein will confirm the molecular weight of ethyl piperidine-3-

carboxylate, they will not confirm that the sample is the pure (S)-enantiomer. The verification of

enantiomeric purity requires a separate chiral analysis, typically via chiral High-Performance

Liquid Chromatography (HPLC) with UV or MS detection.

Conclusion
The determination of the molecular weight of (S)-Ethyl piperidine-3-carboxylate is a

foundational step in its application within research and drug development. A calculated value of

157.21 g/mol (average mass) and 157.11028 Da (exact mass) is the theoretical target.

However, robust experimental verification is mandatory. By employing a dual-pillar strategy that

combines the high precision of LC-HRMS with the fundamental compositional data from CHN

elemental analysis, scientists can create a self-validating data package. This integrated

approach provides an unambiguous confirmation of the molecular formula and, consequently,

the molecular weight, ensuring the integrity and reliability of subsequent scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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